

A head-to-head comparison of Odatroltide and P6A peptide efficacy

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Compound of Interest

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A Head-to-Head Comparison of Odatroltide and Peptide 6A Efficacy

An Objective Guide for Researchers and Drug Development Professionals

The landscape of therapeutic peptides targeting thrombotic events is evolving, with novel candidates demonstrating potential in preclinical and clinical settings. This guide provides a detailed comparison of two such peptides: **Odatroltide** (LT3001) and Peptide 6A. It is important to note that a direct head-to-head clinical trial comparing **Odatroltide** and Peptide 6A has not been conducted. The following comparison is based on available data from separate studies: a Phase 2 clinical trial for **Odatroltide** in acute ischemic stroke and a preclinical animal study for Peptide 6A in coronary thrombosis. The disparate nature of these studies necessitates careful interpretation of the comparative efficacy.

Executive Summary

Odatroltide is a synthetic tripeptide that has shown promise in a Phase 2 clinical trial for improving neurological outcomes in patients with acute ischemic stroke.[1][2][3][4] Peptide 6A, a pentapeptide derived from fibrin(ogen) degradation, has demonstrated the ability to reestablish coronary blood flow in a canine model of coronary thrombosis.[1] While both peptides target thrombosis, their mechanisms and the clinical context of their investigation differ significantly. **Odatroltide** is being developed for ischemic stroke, whereas the available research on Peptide 6A focuses on coronary thrombosis.

Data Presentation: A Comparative Overview of Efficacy

The efficacy of **Odatroltide** has been evaluated in human clinical trials for acute ischemic stroke, while Peptide 6A's efficacy has been assessed in a preclinical canine model of coronary thrombosis. The following tables summarize the key quantitative data from these respective studies.

Table 1: Efficacy of **Odatroltide** in Acute Ischemic Stroke (Phase 2 Clinical Trial)

Efficacy Outcome	Odatroltide (0.025 mg/kg)	Placebo	Relative Risk (RR)	95% Confidence Interval (CI)
Major Neurological Improvement (≥4 points NIHSS improvement from baseline to 30 days)	46.7% (7/14 patients)	14.3% (1/7 patients)	3.27	0.49–21.70
Excellent Functional Outcome (mRS score 0-1 at 90 days)	21% (of 16 patients)	14% (of 8 patients)	Not Reported	Not Reported
Good Functional Outcome (mRS score 0-2 at 90 days)	50.0% (7/14 patients)	57.2% (4/7 patients)	0.9	0.38–2.00
Symptomatic Intracranial Hemorrhage (sICH) within 36 hours	0%	0%	Not Applicable	Not Applicable

Data sourced from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.
[\[2\]](#)[\[3\]](#)[\[4\]](#)

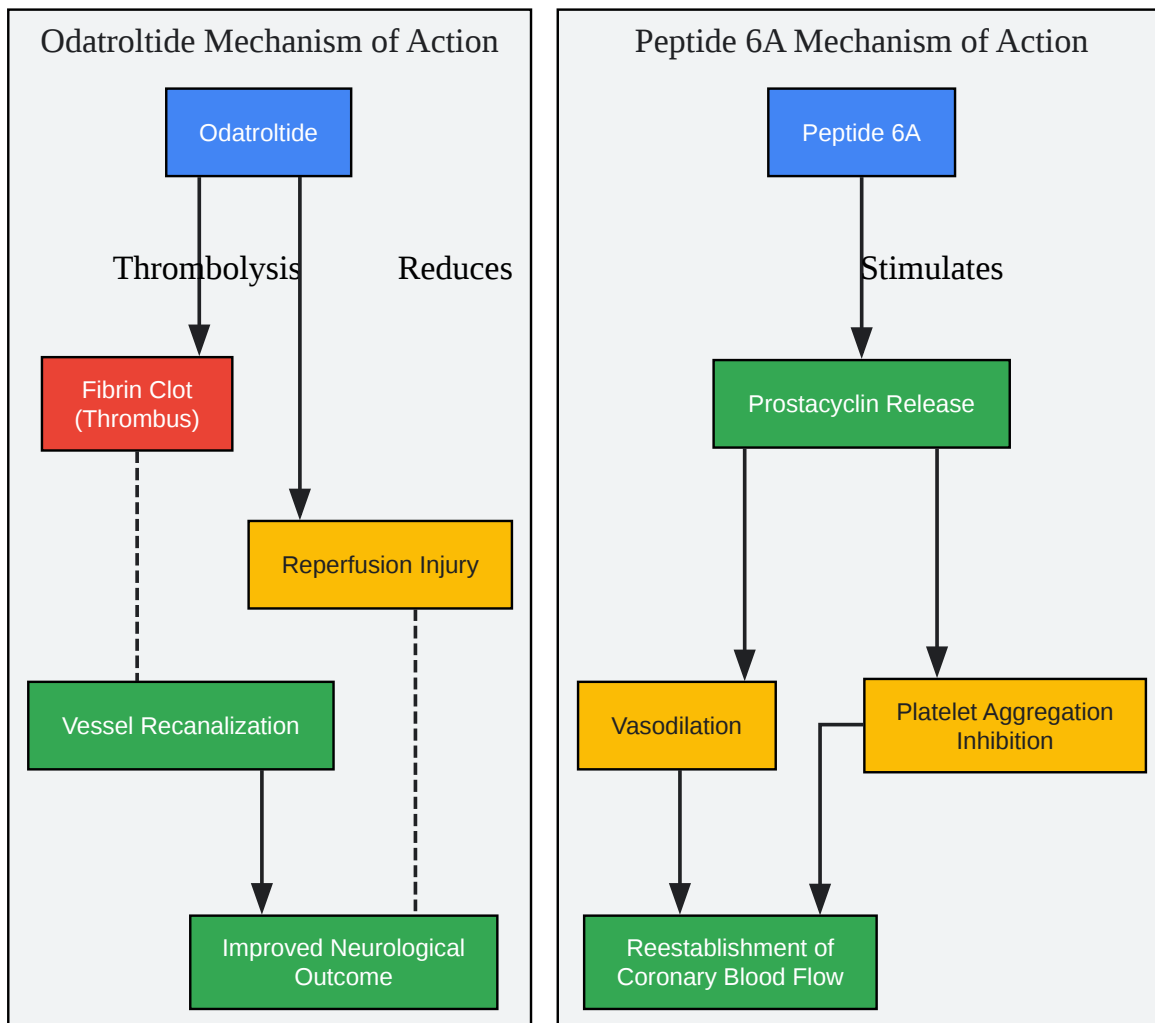
Table 2: Efficacy of Peptide 6A in a Canine Model of Coronary Thrombosis

Efficacy Outcome	Peptide 6A (5 µmol/min intracoronary)	t-PA (10 µg/kg/min IV)
Reestablishment of Coronary Blood Flow	6 of 12 animals (50%)	4 of 10 animals (40%)
Mean Time to Reestablishment of Blood Flow	5.3 ± 2.2 min	12.0 ± 3.9 min
Mean Duration of Reflow	15.7 ± 1.6 min (transient)	22.0 ± 3.1 min
Peak Reestablished Coronary Blood Flow	16 ± 2 ml/min	19 ± 3 ml/min

Data sourced from a study in a canine model with experimentally induced occlusive thrombus in the circumflex coronary artery.[\[1\]](#)

Signaling Pathways and Mechanisms of Action

Odatroltide is designed to recanalize occluded blood vessels and mitigate reperfusion injury.
[\[3\]](#)[\[4\]](#) Its mechanism involves thrombolytic activity.[\[1\]](#) In contrast, Peptide 6A is believed to exert its effects, at least in part, by stimulating the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[\[1\]](#)



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Figure 1. Proposed mechanisms of action for **Odatroltide** and Peptide 6A.

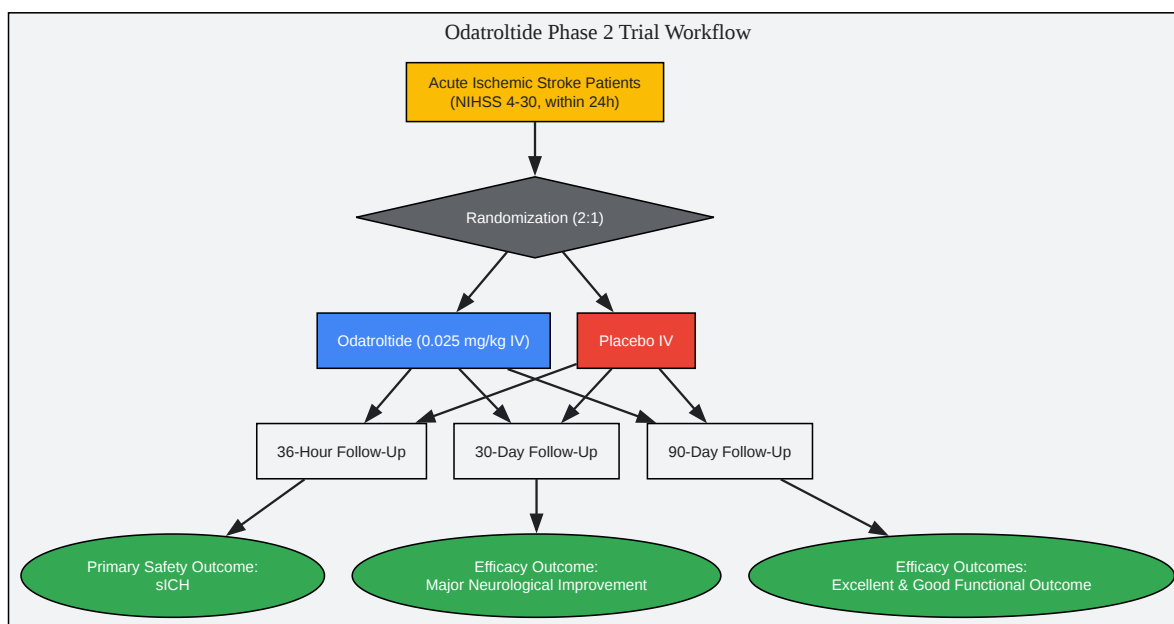
Experimental Protocols

Odatroltide Phase 2 Clinical Trial

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[3]
[4]
- Participants: Patients aged 18-90 years with an acute ischemic stroke (National Institutes of Health Stroke Scale [NIHSS] score of 4-30) within 24 hours of symptom onset who were not

treated with intravenous thrombolysis or endovascular thrombectomy.[3][4]

- Intervention: Patients were randomized in a 2:1 ratio to receive either a single intravenous infusion of **Odatroltide** (0.025 mg/kg) or a placebo.[3][4]
- Primary Outcome: The primary safety outcome was the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment.[3][4]
- Efficacy Outcomes: Secondary efficacy outcomes included excellent functional outcome (modified Rankin Scale [mRS] score of 0-1 at 90 days), good functional outcome (mRS of 0-2 at 90 days), and major neurological improvement (NIHSS improvement of ≥ 4 points) from baseline to 30 days.[2][3]

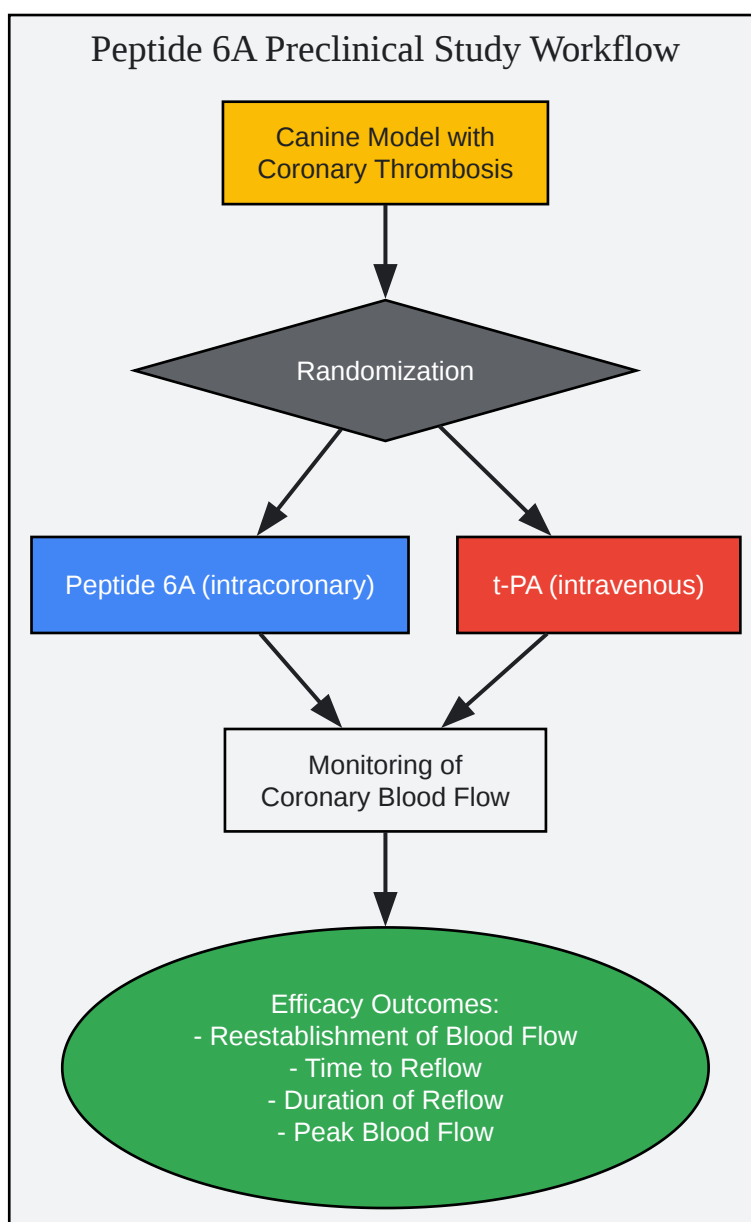


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Figure 2. **Odatroltide** Phase 2 clinical trial workflow.

Peptide 6A Preclinical Study

- Study Design: An animal study investigating the efficacy of Peptide 6A in a canine model of coronary thrombosis.[1]
- Animal Model: Dogs with an experimentally induced occlusive thrombus in the circumflex coronary artery, created by electrical stimulation of the endothelial surface.[1]
- Intervention: After a stable occlusive thrombus was formed, animals were randomly administered either Peptide 6A (5 $\mu\text{mol}/\text{min}$ for 20 minutes, intracoronary) or tissue-plasminogen activator (t-PA) (10 $\mu\text{g}/\text{kg}/\text{min}$ for 20 minutes, intravenously).[1]
- Primary Outcome: The reestablishment of coronary blood flow.[1]
- Secondary Outcomes: Time to blood flow reestablishment, duration of reflow, and peak coronary blood flow. Coronary venous plasma levels of 6-keto-PGF1 α (a stable metabolite of prostacyclin) were also measured.[1]



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Figure 3. Peptide 6A preclinical experimental workflow.

Conclusion

Odatroltide and Peptide 6A both show potential in the management of thrombotic events, albeit in different clinical contexts and at different stages of development. **Odatroltide** has demonstrated a favorable safety profile and potential for improved neurological outcomes in a

Phase 2 clinical trial for acute ischemic stroke.[2][3][4] Further investigation in larger Phase 3 trials is necessary to confirm these findings.[1][2][3]

Peptide 6A has shown efficacy in reestablishing coronary blood flow in a preclinical model of coronary thrombosis, with a rapid onset of action.[1] However, the transient nature of the reflow observed in the study suggests that further optimization may be required.[1] Its mechanism, involving the stimulation of prostacyclin release, presents an interesting alternative to direct thrombolysis.[1]

A direct comparison of the efficacy of **Odatroltide** and Peptide 6A is not feasible based on the current evidence. Future research, potentially including head-to-head preclinical studies in the same animal model or clinical trials in similar patient populations, would be necessary to definitively compare their therapeutic potential. Researchers and drug development professionals should consider the distinct mechanisms of action and the different clinical indications when evaluating the potential of these two peptides.

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